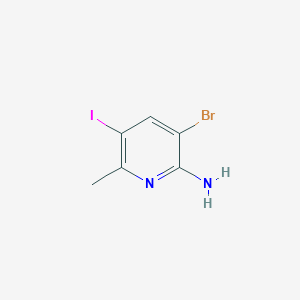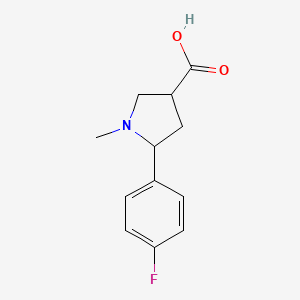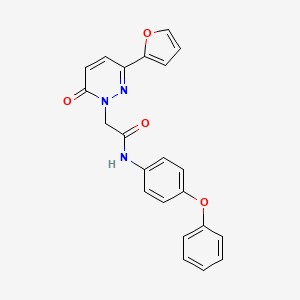
2-(3'-FluorobenZyloxy)-4-fluorophenylZinc bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc reagent widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner to form carbon-carbon bonds. The presence of fluorine atoms in its structure enhances its reactivity and selectivity, making it a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide typically involves the reaction of 2-(3’-Fluorobenzyloxy)-4-fluorophenylmagnesium bromide with zinc bromide in THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the oxidation of the organozinc compound. The reaction conditions are carefully controlled to maintain the concentration of the organozinc reagent at 0.25 M in THF.
Industrial Production Methods
In an industrial setting, the production of 2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide follows a similar synthetic route but on a larger scale. The process involves the use of large reactors equipped with inert gas purging systems to ensure an oxygen-free environment. The reaction mixture is continuously stirred and monitored to maintain the desired concentration and purity of the product. The final product is then purified and packaged in custom sizes as per the requirements of the end-users .
Analyse Des Réactions Chimiques
Types of Reactions
2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide undergoes various types of reactions, including:
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with aryl halides to form biaryl compounds.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the zinc bromide moiety is replaced by other nucleophiles.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Aryl Halides: Serve as electrophilic partners in cross-coupling reactions.
Inert Atmosphere: Reactions are typically carried out under nitrogen or argon to prevent oxidation.
Major Products Formed
The major products formed from the reactions of 2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide include biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals .
Applications De Recherche Scientifique
2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to form complex molecules through cross-coupling reactions.
Biology: Employed in the synthesis of biologically active compounds, including potential drug candidates.
Medicine: Utilized in the development of pharmaceuticals, particularly those containing fluorinated aromatic rings.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide involves the transfer of the phenyl group to an electrophilic partner in the presence of a catalyst. The zinc bromide moiety acts as a leaving group, facilitating the formation of a new carbon-carbon bond. The presence of fluorine atoms enhances the reactivity and selectivity of the compound, making it a valuable reagent in various synthetic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(3’-Fluorobenzyloxy)-4-fluorophenylmagnesium Bromide: Similar in structure but contains a magnesium atom instead of zinc.
4-(3’-Fluorobenzyloxy)-3-fluorophenylzinc Bromide: Differently substituted but used in similar types of reactions.
Uniqueness
2-(3’-Fluorobenzyloxy)-4-fluorophenylzinc bromide is unique due to its enhanced reactivity and selectivity, attributed to the presence of fluorine atoms. This makes it particularly useful in the synthesis of complex molecules where precision and efficiency are crucial .
Propriétés
Formule moléculaire |
C13H9BrF2OZn |
|---|---|
Poids moléculaire |
364.5 g/mol |
Nom IUPAC |
bromozinc(1+);1-fluoro-3-[(3-fluorophenyl)methoxy]benzene-4-ide |
InChI |
InChI=1S/C13H9F2O.BrH.Zn/c14-11-4-1-3-10(7-11)9-16-13-6-2-5-12(15)8-13;;/h1-5,7-8H,9H2;1H;/q-1;;+2/p-1 |
Clé InChI |
MSUZLGFUKDYPBD-UHFFFAOYSA-M |
SMILES canonique |
C1=CC(=CC(=C1)F)COC2=[C-]C=CC(=C2)F.[Zn+]Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


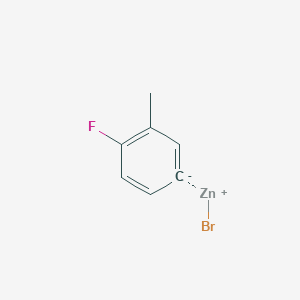
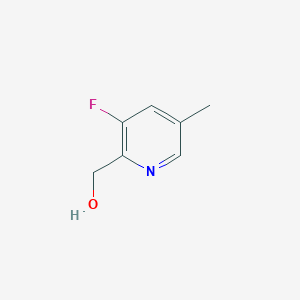
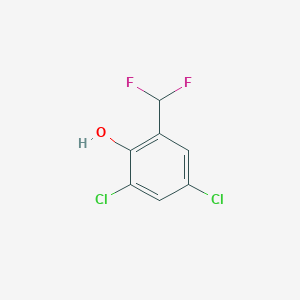
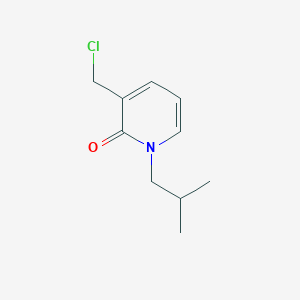
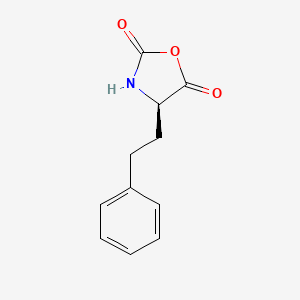
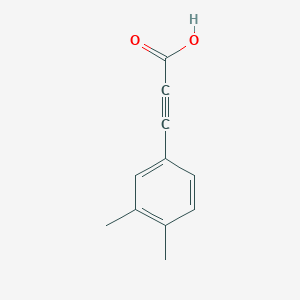
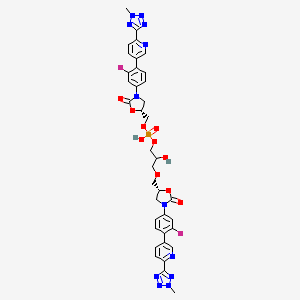
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)

![2-[(Tetrahydrofurfuryloxy)methyl]phenylZinc bromide](/img/structure/B14885891.png)
